molecular formula C12H16BClO2 B1354762 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 195062-61-4

2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1354762
CAS No.: 195062-61-4
M. Wt: 238.52 g/mol
InChI Key: NYARTXMDWRAVIX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound features a boron atom bonded to a dioxaborolane ring, which is substituted with a 4-chlorophenyl group and four methyl groups, enhancing its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is generally carried out under an inert atmosphere to prevent oxidation of the boron center. A common procedure includes:

    Reactants: 4-chlorophenylboronic acid and pinacol.

    Catalyst: Often, a palladium catalyst is used.

    Dehydrating Agent: Anhydrous conditions are maintained using agents like molecular sieves.

    Solvent: Tetrahydrofuran (THF) or toluene.

    Temperature: The reaction is typically conducted at room temperature to slightly elevated temperatures (25-50°C).

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reactants and stringent control of reaction conditions are critical to achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. It reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄).

    Solvents: Polar aprotic solvents like THF, toluene, or dimethylformamide (DMF).

    Bases: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly used to facilitate the reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Acids: Resulting from oxidation reactions.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl and vinyl halides and boronic acids. The compound acts as a boron source that facilitates the coupling process:Ar X+B OR Pd catalystAr Ar +BXn\text{Ar X}+\text{B OR }\xrightarrow{\text{Pd catalyst}}\text{Ar Ar }+\text{BX}_nThis reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Dehydrogenative Borylation

Recent studies have highlighted the compound's role in dehydrogenative borylation processes. This method allows for the direct introduction of boron into hydrocarbons without requiring pre-functionalization. It has been shown to produce a variety of organoboranes efficiently .

Synthesis of Functionalized Materials

The compound is also employed in synthesizing functionalized polymers and materials. Its ability to introduce boron into polymeric structures enhances properties such as thermal stability and electrical conductivity. Research indicates that incorporating boron-containing units can lead to improved performance in electronic devices .

Drug Development

In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of bioactive compounds. Its derivatives have been investigated for their potential anti-cancer properties and as inhibitors of various enzymes involved in disease pathways .

Targeted Drug Delivery Systems

The compound's unique structure allows it to be integrated into drug delivery systems that enhance the solubility and bioavailability of therapeutic agents. This application is particularly relevant in developing treatments for conditions like cancer where targeted delivery can significantly improve efficacy .

Case Study 1: Synthesis of Anticancer Agents

A study published in ACS Omega demonstrated the use of this compound in synthesizing a series of novel anticancer agents through Suzuki coupling reactions. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines .

Case Study 2: Development of Conductive Polymers

Research conducted on conductive polymers incorporated with boron-containing compounds showed that adding this compound improved electrical conductivity and thermal stability compared to traditional polymers. The findings suggest potential applications in flexible electronic devices .

Mechanism of Action

The primary mechanism by which 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its participation in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the aryl halide. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the biaryl product.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the stability provided by the dioxaborolane ring.

    4-Chlorophenylboronic Acid: Similar reactivity but less stable and more prone to oxidation.

    2-(4-Methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a methyl group instead of a chlorine atom, affecting its reactivity and selectivity.

Uniqueness

2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity, making it a preferred reagent in cross-coupling reactions. The presence of the 4-chlorophenyl group provides additional sites for further functionalization, increasing its versatility in synthetic applications.

Biological Activity

2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 195062-61-4) is a boron-containing compound that has garnered interest in various fields of biological research due to its potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H16BClO2
  • Molecular Weight : 238.52 g/mol
  • Purity : >98% (GC)
  • Solubility : Soluble in organic solvents; specific solubility data is limited .

The biological activity of this compound is primarily attributed to its boron atom, which can form complexes with various biomolecules. This compound is known to participate in reactions that involve the formation of covalent bonds with nucleophiles such as hydroxyl or amine groups. This property makes it a candidate for applications in targeted drug delivery and as a potential inhibitor in enzymatic reactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • Mechanism : The compound may inhibit tumor cell proliferation by interfering with cell cycle progression and inducing apoptosis.
  • Case Study : In vitro studies demonstrated that derivatives of this compound reduced the viability of various cancer cell lines by inducing G1 phase arrest and promoting apoptotic pathways .

Antimicrobial Properties

The compound has also shown antimicrobial activity against several bacterial strains. The presence of the chlorophenyl group enhances its lipophilicity, allowing better penetration through bacterial membranes.

  • Efficacy : In one study, it was found effective against both Gram-positive and Gram-negative bacteria at micromolar concentrations .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineConcentration (μM)Observed Effect
AntitumorHeLa (cervical cancer)1050% reduction in cell viability
AntimicrobialE. coli20Inhibition of growth
AntimicrobialStaphylococcus aureus15Bactericidal effect

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that compounds with similar structures exhibit moderate bioavailability and metabolic stability. The dioxaborolane framework may enhance the metabolic stability compared to other boron-containing compounds.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation. For example, a palladium-catalyzed cross-coupling between 4-chlorophenyl halides and bis(pinacolato)diboron (B₂pin₂) in anhydrous solvents (e.g., THF or DMF) under inert atmosphere yields the target compound. Purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .
  • Key Parameters : Reaction temperature (80–100°C), base selection (e.g., KOAc), and ligand choice (e.g., Pd(PPh₃)₄) critically influence yield.

Q. Which spectroscopic techniques are prioritized for structural characterization?

  • Primary Methods :

  • ¹¹B NMR : Confirms boron coordination (δ ~30 ppm for sp² boron in dioxaborolanes) .
  • ¹H/¹³C NMR : Identifies aryl substituents (e.g., 4-chlorophenyl protons at δ 7.2–7.6 ppm) .
  • X-ray Crystallography : Resolves bond angles and confirms dioxaborolane ring geometry (e.g., B–O bond lengths ~1.36–1.39 Å) .
    • Supplementary Data : IR (B–O stretching ~1350 cm⁻¹) and mass spectrometry (m/z matching molecular ion) .

Q. What safety protocols are essential during handling?

  • Critical Measures :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of fine particles .
  • Store at –20°C under argon to minimize hydrolysis .

Advanced Research Questions

Q. How to resolve discrepancies between NMR and X-ray data in structural analysis?

  • Case Study : If NMR suggests planar geometry but X-ray shows slight distortion, dynamic effects (e.g., ring puckering in solution) or crystal packing forces may explain discrepancies. Validate with DFT calculations to compare optimized gas-phase vs. solid-state structures .
  • Experimental Adjustments : Conduct variable-temperature NMR to probe conformational flexibility .

Q. What factors govern the compound’s stability under catalytic conditions?

  • Key Findings :

  • Hydrolysis Sensitivity : The dioxaborolane ring degrades in protic solvents (e.g., H₂O, MeOH). Use anhydrous conditions and molecular sieves .
  • Thermal Stability : Decomposition occurs above 150°C; monitor via TGA or DSC during reaction optimization .
    • Mitigation Strategies : Add stabilizing ligands (e.g., triethylamine) or use low-temperature catalytic systems .

Q. How does the 4-chlorophenyl substituent influence reactivity in cross-couplings?

  • Electronic Effects : The electron-withdrawing Cl group enhances electrophilicity of the boronic ester, accelerating transmetallation in Suzuki reactions but increasing susceptibility to protodeboronation. Optimize by using bulky ligands (e.g., SPhos) to suppress side reactions .
  • Steric Considerations : The tetramethyl dioxaborolane ring provides steric protection, improving stability without hindering catalytic turnover .

Q. What strategies improve yields in large-scale syntheses?

  • Process Optimization :

  • Solvent Choice : Replace THF with toluene for higher boiling point and easier scalability .
  • Catalyst Loading : Reduce Pd to 0.5–1 mol% with efficient ligands (e.g., XPhos) .
  • Workflow : Use continuous flow reactors to enhance mixing and heat transfer .

Properties

IUPAC Name

2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYARTXMDWRAVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442807
Record name 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195062-61-4
Record name 4-Chlorophenylboronic acid pinacol ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195062-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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